molecular formula C38H40N4O4S B1436282 7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one CAS No. 2094559-58-5

7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one

Katalognummer: B1436282
CAS-Nummer: 2094559-58-5
Molekulargewicht: 648.8 g/mol
InChI-Schlüssel: ASMZGKYPXIZKIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one is a useful research compound. Its molecular formula is C38H40N4O4S and its molecular weight is 648.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1,2-dihydroquinolin-2-one, also known as Brexpiprazole (CAS Number: 913611-97-9), is a novel atypical antipsychotic medication that has garnered attention for its potential therapeutic applications in the treatment of various mental health disorders. This compound exhibits a unique pharmacological profile, acting primarily as a partial agonist at serotonin (5-HT) and dopamine (D2) receptors.

Chemical Structure and Properties

The molecular formula of Brexpiprazole is C25H27N3O2SC_{25}H_{27}N_{3}O_{2}S, with a molecular weight of approximately 433.57 g/mol. The compound's structure incorporates a benzothiophene moiety, which contributes to its biological activity and receptor binding affinity.

PropertyValue
Molecular FormulaC25H27N3O2SC_{25}H_{27}N_{3}O_{2}S
Molecular Weight433.57 g/mol
CAS Number913611-97-9
SynonymsBrexpiprazole, OPC-34712

Brexpiprazole functions as a partial agonist at the D2 dopamine receptor and the 5-HT_1A serotonin receptor while acting as an antagonist at the 5-HT_2A receptor. This dual action is believed to contribute to its efficacy in managing symptoms of schizophrenia and major depressive disorder.

Key Mechanisms:

  • Dopamine Receptor Modulation : As a partial agonist at D2 receptors, it may help stabilize dopaminergic activity, potentially alleviating psychotic symptoms without the side effects commonly associated with full agonists.
  • Serotonin Receptor Interaction : By modulating serotonin receptors, Brexpiprazole may enhance mood and reduce anxiety, making it beneficial for patients with depressive symptoms.

Clinical Efficacy

Brexpiprazole has been evaluated in several clinical trials for its effectiveness in treating schizophrenia and as an adjunctive treatment for major depressive disorder.

Clinical Studies:

  • Schizophrenia Treatment : A pivotal study demonstrated that Brexpiprazole significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo, indicating improvement in both positive and negative symptoms of schizophrenia.
  • Adjunctive Therapy in Major Depression : In another trial, patients receiving Brexpiprazole alongside an antidepressant showed greater improvement in depression scores than those receiving the antidepressant alone.

Safety and Tolerability

Brexpiprazole is generally well-tolerated. Common side effects reported include:

  • Weight gain
  • Akathisia
  • Somnolence
  • Fatigue

The risk of extrapyramidal symptoms (EPS) appears to be lower compared to other antipsychotics, making it a favorable option for many patients.

Case Studies

Several case studies have highlighted the effectiveness of Brexpiprazole in real-world clinical settings:

  • Case Study 1 : A 34-year-old male with treatment-resistant schizophrenia experienced significant symptom reduction after switching to Brexpiprazole from another antipsychotic that caused intolerable side effects.
  • Case Study 2 : A 45-year-old female with major depressive disorder reported improved mood and reduced anxiety levels after starting Brexpiprazole as an adjunct treatment.

Eigenschaften

IUPAC Name

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H40N4O4S/c43-37-14-10-28-8-12-30(26-33(28)39-37)45-24-4-2-18-42-35-27-31(13-9-29(35)11-15-38(42)44)46-23-3-1-17-40-19-21-41(22-20-40)34-6-5-7-36-32(34)16-25-47-36/h5-16,25-27H,1-4,17-24H2,(H,39,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMZGKYPXIZKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3CCCCOC4=CC5=C(C=C4)C=CC(=O)N5)C6=C7C=CSC7=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H40N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one
Reactant of Route 2
Reactant of Route 2
7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one
Reactant of Route 3
Reactant of Route 3
7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one
Reactant of Route 4
Reactant of Route 4
7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one
Reactant of Route 5
7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one
Reactant of Route 6
7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.